1-Butene, 2-bromo-

Description

The exact mass of the compound 1-Butene, 2-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butene, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

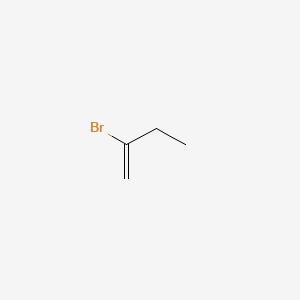

Structure

3D Structure

Properties

IUPAC Name |

2-bromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMXRIGBXOFKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066853 | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-36-4 | |

| Record name | 2-Bromo-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Butene, 2-bromo-" chemical structure and bonding

An In-depth Technical Guide to 2-Bromo-1-Butene: Structure, Bonding, and Reactivity

Introduction

2-Bromo-1-butene, systematically named 2-bromobut-1-ene, is a halogenated alkene with the chemical formula C₄H₇Br.[1] As a vinyl bromide, it serves as a versatile intermediate in organic synthesis, finding applications in the formation of more complex molecules. For instance, it is utilized in the production of 2-Ethyl-acrylic acid and acts as a photolytic precursor for the 1-buten-2-yl radical.[2][3][4] This guide provides a comprehensive overview of its chemical structure, bonding, spectroscopic signature, and reactivity, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Bonding

The structural arrangement of 2-bromo-1-butene is fundamental to its chemical behavior. The molecule features a four-carbon chain with a double bond between the first and second carbon atoms (C1 and C2) and a bromine atom attached to the second carbon.[5]

Hybridization and Geometry:

-

C1 and C2 (Vinylic Carbons): These carbons are sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°. The double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond.

-

C3 and C4 (Ethyl Group): These carbons are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.

Key Bonds of Interest:

-

C=C Double Bond: The presence of the π-bond makes this region electron-rich and susceptible to electrophilic addition reactions, although the bromine substituent influences this reactivity.

-

C-Br Bond: The bond between the sp² hybridized C2 and the bromine atom is a key feature. Bromine, being highly electronegative, polarizes this bond, making C2 partially positive and a potential site for nucleophilic attack, though vinylic substitutions are generally less facile than those on sp³ carbons. The C-Br bond also serves as a functional handle for cross-coupling reactions.

-

Allylic C-H Bonds: The C-H bonds on C3 are allylic to the double bond. This position is activated for radical reactions due to the resonance stabilization of the resulting allylic radical.

Due to the presence of two hydrogen atoms on C1, 2-bromo-1-butene does not exhibit E/Z (geometric) isomerism. The molecule is also achiral as it does not contain a stereocenter.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's properties is critical for its application in a laboratory setting.

Physical Properties

2-Bromo-1-butene is a clear, colorless to pale yellow liquid.[3] It is soluble in common organic solvents like ethanol, acetone, and benzene but is not miscible with water.[2][4][6]

| Property | Value | Source |

| Molecular Formula | C₄H₇Br | [1][3][4] |

| Molecular Weight | 135.00 g/mol | [1] |

| CAS Number | 23074-36-4 | [1][2][3] |

| Boiling Point | 88.05 °C | [2] |

| Melting Point | -133.4 °C | [2][5] |

| Density | 1.3063 g/cm³ | [2] |

| Refractive Index | 1.4525 @ 20°C | [2][3] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of 2-bromo-1-butene.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms.

| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₂C= (Vinylic) | 4.8 - 5.5 | Two separate singlets or narrow doublets | 2H | Protons on the C1 double bond are in different environments relative to the substituents on C2. |

| -CH₂- (Allylic) | ~2.3 | Quartet (q) | 2H | These protons are adjacent to the methyl group (3 protons), leading to a quartet (n+1 rule). |

| -CH₃ (Alkyl) | ~1.1 | Triplet (t) | 3H | These protons are adjacent to the methylene group (2 protons), resulting in a triplet. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| =C-H | 3080 - 3010 | sp² C-H Stretch |

| -C-H | 2980 - 2850 | sp³ C-H Stretch |

| C=C | ~1640 | Alkene Stretch |

| C-Br | 650 - 550 | Alkyl Halide Stretch |

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature of bromine-containing compounds is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[7] This results in two molecular ion peaks of roughly equal intensity:

-

Molecular Ion (M⁺): A peak corresponding to the molecule with the ⁷⁹Br isotope.

-

M+2 Peak: A peak of nearly equal intensity at two mass units higher, corresponding to the molecule with the ⁸¹Br isotope.[7]

Common fragmentation pathways involve the loss of the bromine atom or cleavage of the ethyl group.

Reactivity and Synthetic Utility

The dual functionality of the alkene and the vinyl bromide in 2-bromo-1-butene dictates its reactivity.

-

Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent (vinyllithium or vinylmagnesium bromide). This is a powerful method for creating new carbon-carbon bonds, as the resulting organometallic species is a strong nucleophile.

-

Cross-Coupling Reactions: 2-Bromo-1-butene is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C bonds by coupling the vinyl bromide with various organometallic reagents.

Below is a conceptual workflow for a Suzuki cross-coupling reaction involving 2-bromo-1-butene.

Caption: Conceptual workflow of a Suzuki cross-coupling reaction.

Experimental Protocol: NMR Sample Preparation

Accurate spectroscopic data relies on proper sample preparation.

Objective: To prepare a sample of 2-bromo-1-butene for ¹H NMR analysis.

Materials:

-

2-bromo-1-butene

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃).

-

Sample Preparation: a. Place approximately 5-10 mg of 2-bromo-1-butene into a clean, dry vial. b. Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial. c. Gently vortex the mixture to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: a. Transfer the solution from the vial into a clean, dry NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

-

Analysis: a. Cap the NMR tube securely. b. Wipe the outside of the tube clean. c. Insert the tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. d. Place the sample in the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Safety and Handling

2-Bromo-1-butene is an extremely flammable liquid and vapor.[1][8]

Precautions:

-

Handling: Handle in a well-ventilated area, preferably a fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[8] It is recommended to store in a freezer and under an inert atmosphere as it is incompatible with oxidizing agents and air.[6][8]

-

Fire Safety: Use carbon dioxide, dry chemical powder, or foam for extinction.[8]

-

First Aid:

Seek immediate medical attention if symptoms persist or in case of significant exposure.

Conclusion

2-Bromo-1-butene is a valuable chemical intermediate with a well-defined structure that gives rise to its characteristic spectroscopic properties and reactivity. Its vinyl bromide and allylic functionalities make it a versatile building block in organic synthesis, particularly in the construction of carbon-carbon bonds through organometallic chemistry. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 1-Butene, 2-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butene, 1-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-bromo-1-butene. Retrieved from [Link]

-

YouTube. (2022, May 26). How to Write the Structural Formula for 2-Bromobutane. Wayne Breslyn. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butene, 1-bromo-, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2017, July 18). How many chiral centres are there in 1-bromo-2-butene?. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I. Scott B. Lewis. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-2-butene. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 12). Why is this molecule considered a cis isomer of 2-bromobut-2-ene?. Retrieved from [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Butene, 1-bromo- (CAS 4784-77-4). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

GM Chemical. (n.d.). Safety Data Sheet: 4-Bromo-1-butene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. Retrieved from [Link]

Sources

- 1. 1-Butene, 2-bromo- | C4H7Br | CID 89990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-1-BUTENE | 23074-36-4 [chemicalbook.com]

- 3. B20067.14 [thermofisher.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-bromo-1-butene [chemister.ru]

- 6. 2-Bromo-1-butene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-butene: Pathways and Precursors

This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-bromo-1-butene, a valuable vinyl bromide in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the core synthetic strategies, analyzes precursor selection, and elucidates the underlying reaction mechanisms. Emphasis is placed on experimental causality and the establishment of self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of 2-Bromo-1-butene

2-Bromo-1-butene serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility stems from the presence of a vinyl bromide moiety, which allows for the introduction of a butene fragment through various cross-coupling reactions, and the potential for further functionalization of the double bond.[2] This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The strategic placement of the bromine atom on the second carbon of the butene chain offers unique reactivity compared to its isomers.

Core Synthesis Pathways

The synthesis of 2-bromo-1-butene can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability. The two most prominent methods involve the hydrobromination of a suitable C4 precursor and the dehydrobromination of a saturated dibromide.

Pathway 1: Regioselective Hydrobromination of Vinylacetylene (Butenyne)

The addition of hydrogen bromide (HBr) to vinylacetylene (1-buten-3-yne) is a direct and atom-economical approach to brominated butenes. However, controlling the regioselectivity of this addition is paramount to selectively obtain 2-bromo-1-butene. The reaction can proceed via either an electrophilic addition or a radical mechanism, leading to different isomeric products.

Mechanism and Regiocontrol:

The hydrobromination of the conjugated enyne system of vinylacetylene can result in several adducts. The primary challenge is to favor the 1,2-addition across the double bond to yield 2-bromo-1-butene, while minimizing the formation of other isomers such as 1-bromo-2-butene (crotyl bromide) and 4-bromo-1,2-butadiene.

-

Electrophilic Addition (Markovnikov Selectivity): In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. Protonation of the double bond is expected to follow Markovnikov's rule, leading to the formation of a more stable carbocation.[3] Protonation at the terminal carbon (C1) of the double bond would generate a secondary carbocation at C2, which is also allylic, thus stabilized by resonance. Subsequent attack by the bromide ion at C2 would yield the desired 2-bromo-1-butene.

-

Radical Addition (Anti-Markovnikov Selectivity): In the presence of peroxides or other radical initiators, the addition of HBr proceeds via a free-radical chain reaction.[4][5] This mechanism typically leads to the anti-Markovnikov product. The bromine radical adds to the double bond to form the most stable carbon radical. In the case of vinylacetylene, the addition of the bromine radical to the C1 position would generate a more stable secondary allylic radical at C2. Subsequent abstraction of a hydrogen atom from HBr would then yield 2-bromo-1-butene.

Catalytic Influence:

The use of catalysts can significantly influence the regioselectivity of the hydrobromination. Cuprous bromide (CuBr) has been reported to catalyze the addition of HBr to vinylacetylene. The mechanism is believed to involve the formation of a copper(I) acetylide complex, which then facilitates the delivery of the bromide and proton to specific positions. While detailed mechanistic studies for this specific transformation are not extensively reported, copper-catalyzed reactions are known to influence the regioselectivity of additions to unsaturated systems.[6]

Experimental Protocol: Synthesis of 2-Bromo-1-butene via Hydrobromination of Vinylacetylene (Illustrative)

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety assessments.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Vinylacetylene (Butenyne) | 689-97-4 | C4H4 | 52.07 |

| Hydrogen Bromide (gas or solution) | 10035-10-6 | HBr | 80.91 |

| Cuprous Bromide (optional catalyst) | 7787-70-4 | CuBr | 143.45 |

| Anhydrous Diethyl Ether | 60-29-7 | C4H10O | 74.12 |

Procedure:

-

A solution of vinylacetylene in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a gas inlet and maintained under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., 0 °C or -20 °C) to control the exothermicity of the reaction.

-

If a catalyst such as cuprous bromide is used, it is added to the reaction mixture at this stage.

-

Hydrogen bromide gas is then slowly bubbled through the solution, or a solution of HBr in a non-participating solvent is added dropwise. The reaction is monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

Purification:

Purification of the crude product is typically achieved by fractional distillation under reduced pressure to separate 2-bromo-1-butene from its isomers and any unreacted starting materials.[7][8] Washing the organic phase with a mild base solution can remove any residual HBr.

Pathway 2: Dehydrobromination of 1,2-Dibromobutane

An alternative route to 2-bromo-1-butene involves the elimination of one equivalent of HBr from 1,2-dibromobutane. The regioselectivity of this elimination reaction is crucial for the preferential formation of the desired product.

Precursor Synthesis: Bromination of 1-Butene

1,2-Dibromobutane is readily prepared by the electrophilic addition of bromine (Br₂) to 1-butene. This reaction proceeds through a cyclic bromonium ion intermediate, followed by the backside attack of a bromide ion, resulting in the anti-addition of the two bromine atoms.

Mechanism of Dehydrobromination and Regiocontrol:

The dehydrobromination of 1,2-dibromobutane is an E2 elimination reaction, which is promoted by a strong, sterically hindered base. The choice of base and reaction conditions can influence the regioselectivity of the elimination, which can theoretically yield 1-bromo-1-butene, 2-bromo-1-butene, 1-bromo-2-butene, and 2-bromo-2-butene.

To favor the formation of 2-bromo-1-butene, the base must selectively abstract a proton from the C1 position. A bulky base, such as potassium tert-butoxide, is often employed to favor the formation of the less substituted (Hofmann) alkene product. However, in this case, the electronic effects of the bromine atoms also play a significant role. The inductive effect of the bromine at C2 makes the protons at C1 more acidic, potentially favoring their abstraction.

Experimental Protocol: Synthesis of 2-Bromo-1-butene via Dehydrobromination of 1,2-Dibromobutane (Illustrative)

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety assessments.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1,2-Dibromobutane | 533-98-2 | C4H8Br2 | 215.91 |

| Potassium tert-butoxide | 865-47-4 | C4H9KO | 112.21 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 |

Procedure:

-

A solution of 1,2-dibromobutane in a suitable anhydrous aprotic solvent, such as THF, is prepared in a reaction vessel under an inert atmosphere.

-

The solution is cooled to a suitable temperature, typically 0 °C.

-

A solution of a strong, sterically hindered base, such as potassium tert-butoxide in THF, is added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature and is monitored for completion using GC or TLC.

-

Upon completion, the reaction is worked up by quenching with water or a saturated ammonium chloride solution.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is then purified by fractional distillation under reduced pressure.[9][10]

Visualization of Synthesis Pathways

Sources

- 1. 2-Bromo-1-butene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Hydrobromination of Alkenes with Peroxide - Chad's Prep® [chadsprep.com]

- 6. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Chemistry: Alkene Formation: Dehydrohalogenation and dehydration [westfield.ma.edu]

- 10. Dehydrohalogenation of 2-bromobutane gives 1-butene as the major product... [askfilo.com]

"1-Butene, 2-bromo-" spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-butene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-1-butene (CAS No: 23074-36-4), a key haloalkene intermediate in organic synthesis. As a Senior Application Scientist, this document moves beyond a simple data repository to offer a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers and drug development professionals with the field-proven insights necessary for unambiguous structural elucidation and quality control. The protocols herein are designed as self-validating systems, ensuring technical accuracy and reproducibility.

Molecular Structure and Spectroscopic Overview

2-Bromo-1-butene is a four-carbon alkene with a bromine atom substituted at the C2 position. This structure presents a unique electronic environment that gives rise to a distinct and interpretable spectroscopic fingerprint. The primary analytical challenge is to confirm the position of the double bond and the bromine substituent, distinguishing it from its isomers (e.g., 1-bromo-2-butene, 2-bromo-2-butene).

The molecular structure, with IUPAC numbering and proton/carbon labeling for spectroscopic assignment, is presented below.

Caption: Molecular structure of 2-bromo-1-butene.

A multi-spectroscopic approach is essential for full characterization, as outlined in the workflow below. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Key fragmentation pathways for 2-bromo-1-butene in EI-MS.

Table 4: Summary of Major Mass Spectrometry Fragments for 2-Bromo-1-butene

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 136 / 134 | [C₄H₇Br]⁺• | Molecular Ion (M+2 / M⁺), confirms bromine presence |

| 55 | [C₄H₇]⁺ | Loss of •Br; often the base peak |

| 107 / 105 | [C₂H₂Br]⁺ | Loss of •C₂H₅ |

Integrated Spectroscopic Analysis

No single spectroscopic technique provides absolute structural proof. True confidence is achieved when the data from all methods converge to support a single, unambiguous structure.

-

MS confirms the Formula and a Key Element: The M⁺ and M+2 peaks at m/z 134/136 immediately confirm the molecular weight and the presence of one bromine atom, consistent with the formula C₄H₇Br. [1]2. IR identifies Functional Groups: The IR spectrum confirms the presence of an alkene (C=C stretch at ~1630 cm⁻¹, =C-H stretch at ~3090 cm⁻¹) and an alkyl halide (C-Br stretch at ~550 cm⁻¹), which aligns with the proposed structure. [2][3]3. NMR Defines the Skeleton and Connectivity:

-

The ¹³C NMR shows four distinct signals, confirming the four unique carbon environments of 2-bromo-1-butene. [4] * The ¹H NMR provides the definitive connectivity. The presence of two downfield vinylic protons, an allylic quartet, and an alkyl triplet perfectly matches the CH₂=C(Br)CH₂CH₃ structure. The integration values (2H:2H:3H) confirm the proton count in each environment, and the splitting patterns (quartet coupled to a triplet) irrefutably establish the ethyl group's connection to the C2 position. [5] Together, this suite of spectroscopic data provides a self-validating and conclusive identification of 2-bromo-1-butene, effectively ruling out other structural isomers.

-

References

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

PubChem. 1-Butene, 2-bromo- | C4H7Br | CID 89990. Available at: [Link]

-

PubChem. 2-Butene, 1-bromo- | C4H7Br | CID 122414. Available at: [Link]

-

NIST. 2-Butene, 1-bromo- in the NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

SlidePlayer. The features of IR spectrum. Available at: [Link]

-

SpectraBase. 2-Bromo-1-butene - Optional[FTIR] - Spectrum. Available at: [Link]

-

S.N. College, Kollam. Infrared Absorption Spectroscopy. Available at: [Link]

-

PubChem. 2-Butene, 1-bromo-, (2E)- | C4H7Br | CID 637532. Available at: [Link]

-

NIST. 2-Bromo-2-butene in the NIST WebBook. Available at: [Link]

-

NIST. 2-Butene, 1-bromo- in the NIST WebBook. Available at: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

NIST. 2-Butene, 1-bromo- in the NIST WebBook. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

Stenutz. 2-bromo-1-butene. Available at: [Link]

-

SpectraBase. [U-(13)C(5)]-4-BROMO-2-METHYL-2-BUTENE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. NMR - Interpretation. Available at: [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of but-1-ene. Available at: [Link]

-

YouTube. Interpreting Mass Spectra of Haloalkanes (cape chemistry unit 2) #capechemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

"1-Butene, 2-bromo-" physical properties and safety data

An In-depth Technical Guide to 2-Bromo-1-butene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, reactivity, and safety data for 2-bromo-1-butene (CAS No. 23074-36-4), tailored for researchers, chemists, and professionals in drug development. The information is synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Overview

2-Bromo-1-butene is a halogenated alkene used in organic synthesis. Its structure, featuring a bromine atom on a double-bonded carbon (a vinylic bromide), dictates its specific reactivity. It serves as a precursor for synthesizing other molecules, such as 2-Ethyl-acrylic acid, and as a photolytic precursor for the 1-buten-2-yl radical[1][2]. Understanding its properties and handling requirements is paramount for its safe and effective use.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-bromobut-1-ene | [1] |

| CAS Number | 23074-36-4 | [1][3][4] |

| Molecular Formula | C₄H₇Br | [1][5] |

| Molar Mass | 135.003 g/mol | [5] |

| SMILES | CCC(Br)=C | [1][6] |

| InChI Key | HQMXRIGBXOFKIU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of 2-bromo-1-butene are critical for designing experimental setups, including reaction temperature control and solvent selection. The compound is a clear, colorless to pale yellow liquid[1].

| Property | Value | Conditions | Source(s) |

| Melting Point | -133.4 °C | [3][5] | |

| Boiling Point | 81 °C | At 760 mmHg | [5][6] |

| 88 °C | At 760 mmHg | [3][4] | |

| Density | 1.333 g/cm³ | At 20 °C | [3] |

| Refractive Index | 1.453 - 1.455 | At 20 °C | [1][3][6] |

| Flash Point | 11.6 °C | [3] | |

| Solubility | Insoluble in water. Soluble in acetone, benzene, chloroform, diethyl ether, and ethanol. | [2][3][5] |

Reactivity and Stability

Chemical Stability: 2-Bromo-1-butene is stable under recommended storage conditions. However, it is light-sensitive and should be protected from light to prevent degradation[7][8].

Reactivity: As a vinylic halide, the bromine atom is less reactive towards traditional nucleophilic substitution (SN1 and SN2) reactions compared to its allylic or alkyl halide counterparts due to the high energy of the vinylic carbocation intermediate and the strength of the sp² C-Br bond. However, it can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings), which are foundational in modern organic synthesis for creating carbon-carbon bonds.

Hazardous Reactions: Vapors of 2-bromo-1-butene may form explosive mixtures with air, especially with heating[9]. The substance is incompatible with strong bases and oxidizing agents[7][8]. Hazardous polymerization does not typically occur[7][8].

Safety and Hazard Management

2-Bromo-1-butene is classified as a highly flammable liquid and vapor, necessitating stringent safety protocols. The information below is aggregated from multiple safety data sheets.

GHS Classification

| Classification | Code | Description | Source(s) |

| Signal Word | Danger | [4][9] | |

| Hazard Statement | H224 / H225 | Extremely flammable liquid and vapor / Highly flammable liquid and vapor. | [3][4][9] |

| Precautionary (Prevention) | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [3][4][9] |

| P233 | Keep container tightly closed. | [3][10] | |

| P240 | Ground/bond container and receiving equipment. | [3][4][9] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [3][4][9] | |

| P242 | Use only non-sparking tools. | [3][9] | |

| P243 | Take precautionary measures against static discharge. | [3][9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][9] | |

| Precautionary (Response) | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3][4][9] |

| P370+P378 | In case of fire: Use CO₂, dry chemical, or foam for extinction. | [3][9] | |

| Precautionary (Storage) | P403+P235 | Store in a well-ventilated place. Keep cool. | [3][9] |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. | [3][9] |

Handling and Personal Protective Equipment (PPE)

Engineering Controls: Handle in a well-ventilated area, preferably inside a chemical fume hood. Use explosion-proof electrical and lighting equipment. Ensure eyewash stations and safety showers are readily accessible[4][7][9].

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[4][10].

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use[4][10].

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge[7][10].

Safe Handling Practices:

-

Do not breathe vapors or mist[7].

-

Keep away from all sources of ignition, including heat, sparks, and open flames[7][9].

-

To prevent static electricity discharge, all metal parts of equipment must be grounded[7][9].

Storage and Disposal

Storage: Store in a freezer or refrigerator in a tightly closed container[8][9]. The storage area must be dry, cool, and well-ventilated[4][9]. Store away from incompatible materials such as strong bases and oxidizing agents[7][10].

Disposal: Waste is classified as hazardous. Dispose of the material and its container at an approved waste disposal facility in accordance with local, state, and federal regulations[9][11]. Do not allow the chemical to enter drains or the environment[4].

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4][10].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists[4][9].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[4][9][10].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately[4].

Experimental Workflow: Safe Handling and Transfer

The following diagram illustrates a self-validating protocol for the safe transfer of 2-bromo-1-butene from storage to a reaction vessel, emphasizing the critical safety checkpoints required due to its high flammability and reactivity.

Caption: Safe handling workflow for 2-bromo-1-butene.

References

-

2-bromo-1-butene, Chemical Entities of Biological Interest (ChEBI), [Link]

-

2-bromo-1-butene - Stenutz, Stenutz, [Link]

-

SAFETY DATA SHEETS - 4-Bromo-1-butene, GM Chemical, [Link]

-

Alkene Reactivity - Michigan State University, MSU Chemistry, [Link]

Sources

- 1. 2-Bromo-1-butene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2-BROMO-1-BUTENE | 23074-36-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-bromo-1-butene [chemister.ru]

- 6. 2-bromo-1-butene [stenutz.eu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. gmchemic.com [gmchemic.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-Butene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-1-butene is a valuable unsaturated alkyl halide intermediate in organic synthesis. However, its utility is intrinsically linked to its chemical stability. As a vinyl halide, it is susceptible to several degradation pathways that can compromise sample purity, impact reaction yields, and introduce unforeseen impurities into synthetic routes. This technical guide provides a comprehensive analysis of the factors influencing the stability of 2-bromo-1-butene, outlines evidence-based best practices for its storage and handling, and details a robust experimental protocol for conducting long-term stability assessments. The insights presented herein are grounded in the fundamental principles of organic chemistry and supported by data from authoritative sources, aiming to equip researchers with the knowledge to maintain the integrity of this critical reagent.

Physicochemical Properties and Intrinsic Reactivity

Understanding the inherent chemical nature of 2-bromo-1-butene is fundamental to appreciating its stability challenges. Its structure, featuring a terminal double bond with a bromine atom attached to one of the sp² hybridized carbons, dictates its reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₄H₇Br | [1] |

| Molecular Weight | 135.00 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | ~88 °C | [3] |

| Solubility | Soluble in ethanol, acetone, and benzene; not miscible in water. | [4], [5] |

The polarized carbon-bromine bond and the electron-rich pi system of the double bond are the primary sites of reactivity, making the molecule susceptible to several degradation pathways.

Mechanisms of Degradation

While safety data sheets often state that 2-bromo-1-butene is "stable under normal conditions," this is a generalized statement that does not account for the specific risks of long-term storage or exposure to common laboratory conditions.[6][7] The primary mechanisms of degradation for this compound are free-radical polymerization, isomerization, and hydrolysis.

Free-Radical Polymerization

The terminal double bond in 2-bromo-1-butene makes it a monomer susceptible to free-radical polymerization. This process is typically initiated by light, heat, or the presence of radical initiators (e.g., peroxides that may form in solvents).

Caption: Free-radical polymerization of vinyl monomers.

This chain reaction can lead to the formation of oligomers or a solid polymer, significantly reducing the purity of the liquid reagent. The process can be insidious, as it may not be immediately visible. The presence of a stabilizer is crucial to prevent this pathway.

Isomerization

2-Bromo-1-butene is the least thermodynamically stable of the bromobutene isomers. Under acidic conditions or in the presence of certain metals, it can isomerize to more stable internal alkenes, such as 1-bromo-2-butene and 2-bromo-2-butene.

Caption: Isomerization pathway of 2-bromo-1-butene.

The formation of these isomers introduces impurities that may have different reactivities and are often difficult to separate from the desired starting material.

Hydrolysis

Although not miscible with water, 2-bromo-1-butene can undergo slow hydrolysis upon contact with moisture, particularly under non-neutral pH conditions.[5] This reaction would likely proceed via a nucleophilic substitution mechanism to yield buten-2-ol and hydrobromic acid. The generated HBr can then catalyze further degradation, including isomerization.

Recommended Storage and Handling Protocols

Based on the degradation mechanisms, a multi-faceted approach to storage is required to ensure the long-term stability of 2-bromo-1-butene.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Storing at low temperatures significantly reduces the rate of all chemical degradation pathways, including polymerization and isomerization.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas prevents contact with oxygen, which can participate in free-radical initiation. It also minimizes exposure to atmospheric moisture.[4] |

| Light | Amber Glass Container, Stored in the Dark | UV light can provide the energy to initiate free-radical polymerization. Amber containers block UV radiation.[4] |

| Inhibitor | Addition of a Stabilizer | For long-term storage, the addition of a free-radical inhibitor, such as hydroquinone monomethyl ether (MEHQ) at a concentration of 100-200 ppm, is strongly advised. |

| Container Material | Borosilicate Glass with PTFE-lined cap | Glass is inert to 2-bromo-1-butene. A PTFE-lined cap prevents contamination and potential reaction with cap liner materials. |

Handling Best Practices:

-

Always handle the material in a well-ventilated fume hood.

-

Use clean, dry syringes or cannulas for transferring the liquid under an inert atmosphere.

-

Minimize the time the container is open to the atmosphere.

-

After opening, re-purge the headspace of the container with an inert gas before sealing and returning to cold storage.

Experimental Protocol: Long-Term Stability Assessment

To empirically determine the shelf-life and degradation profile of 2-bromo-1-butene, a formal stability study is necessary. This protocol outlines a stability-indicating analytical method using gas chromatography-mass spectrometry (GC-MS).

Study Design

-

Storage Conditions:

-

-20°C (Recommended)

-

2-8°C (Refrigerator)

-

25°C / 60% Relative Humidity (Ambient)

-

40°C / 75% Relative Humidity (Accelerated)

-

-

Time Points: 0, 3, 6, 12, and 24 months for all conditions except accelerated (0, 1, 3, 6 months).

-

Packaging: Amber glass vials with PTFE-lined caps, with and without the addition of a stabilizer (e.g., 150 ppm MEHQ).

Analytical Method: GC-MS for Purity and Impurity Profiling

This method is designed to separate the parent compound from potential isomers and degradation products.

| GC-MS Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| GC Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection | 1 µL, Split mode (50:1) |

| Inlet Temperature | 250°C |

| Oven Program | Initial: 40°C, hold 2 min. Ramp: 10°C/min to 200°C, hold 2 min. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mass Range | Scan from m/z 35 to 250 |

Sample Preparation

-

At each time point, allow the sample vial to equilibrate to room temperature before opening.

-

Prepare a 100 ppm solution of the 2-bromo-1-butene sample in a suitable anhydrous solvent (e.g., hexane or dichloromethane).

-

Analyze immediately by GC-MS.

Data Analysis

-

Purity Assessment: Determine the peak area percentage of 2-bromo-1-butene at each time point.

-

Impurity Identification: Identify potential degradation products by comparing their mass spectra to libraries and known standards. Likely impurities to monitor for include:

-

1-Bromo-2-butene (CAS 4784-77-4)[9]

-

2-Bromo-2-butene (CAS 13294-71-8)

-

Buten-2-ol (hydrolysis product)

-

Higher molecular weight oligomers (polymerization)

-

Caption: Workflow for GC-MS stability analysis.

Conclusion

While 2-bromo-1-butene is a versatile synthetic intermediate, its inherent reactivity as a vinyl halide necessitates stringent storage and handling protocols to maintain its purity and ensure the reliability of experimental outcomes. The principal degradation pathways—free-radical polymerization, isomerization, and hydrolysis—can be effectively mitigated by a combination of low-temperature storage (-20°C), exclusion of light and air, and the use of a chemical stabilizer. For critical applications in drug development and complex synthesis, researchers are strongly encouraged to perform periodic quality control using a stability-indicating method, such as the GC-MS protocol detailed in this guide, to verify the integrity of the reagent before use. By understanding the causality behind its instability and implementing these self-validating control measures, the utility of 2-bromo-1-butene can be maximized.

References

-

ChemBK. (2024, April 10). trans-1-Bromo-2-butene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butene, 2-bromo-. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene, 1-bromo-. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-1-butene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-1-butene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-BROMO-1-BUTENE | 23074-36-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. guidechem.com [guidechem.com]

- 9. 2-Butene, 1-bromo- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Nomenclature, Properties, and Synthesis of C₄H₇Br Isomers

An In-depth Technical Guide to the Isomers of Bromobutene

Abstract

This technical guide offers a comprehensive examination of the isomers of bromobutene (C₄H₇Br), with a primary focus on 2-bromo-1-butene and its related constitutional and geometric isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that define these compounds, the systematic IUPAC nomenclature required for their unambiguous identification, and their distinct physicochemical properties. Furthermore, we provide insight into stereoselective synthetic methodologies and detailed spectroscopic characterization, bridging theoretical knowledge with practical laboratory application.

Unraveling the Isomerism of Bromobutene

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₄H₇Br, a variety of isomers exist, which can be broadly categorized into constitutional isomers and stereoisomers.

-

Constitutional Isomers: These isomers have different connectivity of atoms. For bromobutene, this includes variations in the position of the double bond and the bromine atom. Key constitutional isomers include:

-

2-Bromo-1-butene

-

1-Bromo-1-butene

-

2-Bromo-2-butene

-

3-Bromo-1-butene

-

4-Bromo-1-butene

-

Cyclic structures (e.g., 1-bromo-1-methylcyclopropane)

-

-

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. A crucial form of stereoisomerism in this context is geometric isomerism (E/Z isomerism), which arises from restricted rotation around a carbon-carbon double bond.[1]

A critical point of clarification is that 2-bromo-1-butene does not exhibit geometric isomerism . This is because one of the doubly bonded carbons (C1) is attached to two identical hydrogen atoms. For E/Z isomerism to exist, each carbon of the double bond must be attached to two different groups.[2] However, other constitutional isomers, such as 1-bromo-1-butene and 2-bromo-2-butene, do exist as E/Z pairs.[3][4]

Systematic Nomenclature: The E/Z System

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds.[5][6] For alkenes with geometric isomers, the E/Z notation is the most rigorous and universally applicable system, superseding the older cis/trans notation in complex cases.[7][8]

The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules :

-

Atomic Number: Atoms with higher atomic numbers attached directly to the double-bond carbons are given higher priority.[1]

-

First Point of Difference: If the directly attached atoms are the same, the evaluation proceeds outward along the substituent chains until a point of difference is found.[7]

Once priorities are assigned for the two groups on each carbon of the double bond:

-

(Z) Isomer: The two higher-priority groups are on the same side of the double bond (from the German zusammen, meaning together).[9]

-

(E) Isomer: The two higher-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite).[9]

Example: Isomers of 2-Bromo-2-butene For the double bond between C2 and C3:

-

On C2: The attached groups are Bromine (Br) and a methyl group (-CH₃). Br (atomic number 35) has a higher priority than C (atomic number 6).

-

On C3: The attached groups are a methyl group (-CH₃) and a Hydrogen (H). C (atomic number 6) has a higher priority than H (atomic number 1).

Therefore:

-

(Z)-2-bromobut-2-ene: The high-priority groups (Br and -CH₃ on C3) are on the same side.

-

(E)-2-bromobut-2-ene: The high-priority groups (Br and -CH₃ on C3) are on opposite sides.[10]

Physicochemical and Spectroscopic Properties

The structural differences between isomers lead to distinct physical and spectroscopic properties, which are essential for their identification and separation.

Table 1: Physical Properties of Selected Bromobutene Isomers

| Property | 2-Bromo-1-butene | (E)-1-Bromo-2-butene |

| Molecular Formula | C₄H₇Br[11] | C₄H₇Br[12] |

| Molecular Weight | 135.00 g/mol [11] | 135.00 g/mol [12] |

| Boiling Point | 88.05 °C[13] | ~104-105 °C |

| Density | 1.3063 g/cm³[13] | ~1.3 g/cm³ |

| CAS Number | 23074-36-4[11] | 29576-14-5[12] |

Spectroscopic methods are indispensable for structural elucidation.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons are highly diagnostic. In (Z)-isomers, the vinylic protons are typically more shielded (appear at a lower chemical shift) compared to their (E)-isomer counterparts due to anisotropic effects.

-

¹³C NMR Spectroscopy: The chemical shifts of the sp²-hybridized carbons provide information about the electronic environment around the double bond.

-

Infrared (IR) Spectroscopy: The C=C stretching vibration and the C-H out-of-plane bending frequencies can help distinguish between isomers. For instance, trans (E) alkenes often show a distinct out-of-plane bending band around 960-980 cm⁻¹, which is absent in the corresponding cis (Z) isomers.

Synthesis of Bromobutene Isomers: An Experimental Protocol

The synthesis of specific bromobutene isomers often requires stereoselective methods. A common strategy involves the elimination of HBr from a dibromobutane or the hydrobromination of an alkyne. The choice of base and reaction conditions can heavily influence the product distribution (e.g., Zaitsev vs. Hofmann elimination).[14][15]

A highly stereoselective method for producing (Z)-1-bromo-1-alkenes involves the microwave-assisted debrominative decarboxylation of an appropriate anti-2,3-dibromoalkanoic acid.[16]

Protocol: Stereoselective Synthesis of (Z)-1-Bromo-1-butene[16]

This protocol is adapted from a general method for synthesizing (Z)-1-bromo-1-alkenes.[16]

Objective: To synthesize (Z)-1-bromo-1-butene from anti-2,3-dibromohexanoic acid with high stereoselectivity.

Materials:

-

anti-2,3-dibromohexanoic acid

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Microwave reactor

-

Standard glassware for extraction and purification

-

Diethyl ether

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a microwave-transparent sealed vessel, dissolve anti-2,3-dibromohexanoic acid (1.0 mmol) in anhydrous DMF (3 mL).

-

Base Addition: Add triethylamine (3.0 mmol) to the solution.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 0.5 - 1.5 minutes at a controlled temperature (e.g., 120 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (Z)-1-bromo-1-butene.

-

Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Synthesis

Bromobutenes are versatile reagents in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, and the double bond can participate in various addition reactions.[17] They are valuable precursors for:

-

Organometallic Reagents: They can be used to form Grignard or organolithium reagents, which are powerful carbon nucleophiles for creating new C-C bonds.[18]

-

Cross-Coupling Reactions: As vinyl halides, they are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of more complex molecules.

-

Precursors for other functional groups: Through substitution or elimination reactions, they can be converted into a wide array of other compounds. 2-Bromo-1-butene, for example, is used to produce 2-ethyl-acrylic acid.[19][20]

Conclusion

A thorough understanding of the isomers of 2-bromo-1-butene and its related constitutional isomers is fundamental for their effective use in research and development. This guide has detailed the principles of their isomerism, established a clear framework for their systematic nomenclature using the authoritative E/Z system, and contrasted their key physical properties. The provided experimental workflow highlights a modern, stereoselective approach to their synthesis, underscoring the importance of precise methodological control in achieving desired chemical outcomes. For scientists and researchers, a firm grasp of these concepts is paramount for the unambiguous communication of chemical structures and the rational design of synthetic pathways.

References

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkenes. [Link]

-

Chemistry LibreTexts. (2023, January 22). The E-Z system for naming alkenes. [Link]

-

Fernandez, G. (2024, March 4). IUPAC Nomenclature Rules for Alkenes. Química Orgánica. [Link]

-

Chemistry Steps. (n.d.). Naming Alkenes. [Link]

-

Study.com. (n.d.). Naming Alkenes | Groups, Systems & Examples. [Link]

-

Chemistry LibreTexts. (2021, May 19). 8.5: The E/Z System (when cis/trans does not work). [Link]

-

Chemistry Stack Exchange. (2017, April 12). Why is this molecule considered a cis isomer of 2-bromobut-2-ene?. [Link]

-

YouTube. (2024, November 20). Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene.... [Link]

-

YouTube. (2020, March 29). (A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product.... [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. [Link]

-

Quora. (2018, January 4). What are the reagents for converting butene to 2-bromobutane?. [Link]

-

Creative Chemistry. (n.d.). E-Z isomerism. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butene, 2-bromo-. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-2-butene. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2019, June 5). 9.24: 9-16 Sequence Rules- The E,Z Designation. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butene, 1-bromo-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butene, 1-bromo-, (2E)-. PubChem Compound Database. [Link]

-

Chegg.com. (2020, August 17). Solved Data Table 1: 2-bromo-2-butene Isomers Isomer. [Link]

-

Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(17), 4043-4052. [Link]

-

ChemBK. (n.d.). 2-Bromo-1-butene. [Link]

Sources

- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 2. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solved Data Table 1: 2-bromo-2-butene Isomers Isomer | Chegg.com [chegg.com]

- 5. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 6. study.com [study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 1-Butene, 2-bromo- | C4H7Br | CID 89990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Butene, 1-bromo-, (2E)- | C4H7Br | CID 637532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2-BROMO-1-BUTENE | 23074-36-4 [chemicalbook.com]

- 20. 2-Bromo-1-butene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Note & Protocol: Formation of (1-Buten-2-yl)magnesium Bromide from 2-Bromo-1-butene

Abstract

This document provides a comprehensive guide for the synthesis of (1-buten-2-yl)magnesium bromide, a vinylic Grignard reagent, from its precursor 2-bromo-1-butene. Vinylic Grignard reagents are invaluable intermediates in organic synthesis, enabling the formation of carbon-carbon bonds with retention of stereochemistry, which is crucial in the synthesis of complex molecules and pharmaceuticals.[1] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol for its formation, and addresses common challenges and troubleshooting strategies. The content is tailored for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this specific organometallic intermediate.

Introduction: The Significance and Challenges of Vinylic Grignards

Grignard reagents, organomagnesium halide compounds, are powerful nucleophiles and strong bases extensively used in organic chemistry to form new carbon-carbon bonds.[2][3] Their reaction with various electrophiles, such as aldehydes, ketones, and esters, provides access to a wide array of functionalized molecules.[2][4][5] The synthesis of Grignard reagents from vinylic halides, like 2-bromo-1-butene, is of particular interest as it yields stereochemically defined vinyl organometallics.[1]

The formation of (1-buten-2-yl)magnesium bromide involves the oxidative insertion of magnesium into the carbon-bromine bond of 2-bromo-1-butene.[1] However, this process is not without its challenges:

-

Initiation: The reaction can be difficult to initiate due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[6][7][8] Activation of the magnesium is often a critical first step.

-

Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted 2-bromo-1-butene to form a dimer.[3][9][10] This side reaction reduces the yield of the desired Grignard reagent.

-

Solvent and Purity: Grignard reagents are highly sensitive to protic solvents, such as water and alcohols, which will protonate the reagent and render it inactive.[3][4][6] Therefore, the use of anhydrous solvents and inert atmospheric conditions is paramount.

This application note aims to provide a detailed protocol that navigates these challenges to afford a reliable synthesis of (1-buten-2-yl)magnesium bromide.

Reaction Mechanism

The formation of a Grignard reagent is generally understood to occur on the surface of the magnesium metal and is believed to involve radical intermediates.[11] The mechanism can be broken down into the following key steps:

-

Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 2-bromo-1-butene. This results in the formation of a radical anion, which rapidly fragments.

-

Radical Formation: The fragmentation of the radical anion yields a vinylic radical and a magnesium bromide radical.

-

Surface Reaction: The highly reactive vinylic radical, while still on or near the magnesium surface, reacts with the magnesium bromide radical to form the final Grignard reagent, (1-buten-2-yl)magnesium bromide.

The use of an ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether, is crucial as it coordinates with the magnesium center of the Grignard reagent, stabilizing it in solution.[1]

Caption: Mechanism of Grignard Reagent Formation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of vinylic and other Grignard reagents.[1][8][12]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-1-butene | ≥98% | (Typical) | Should be free of peroxides and freshly distilled if necessary. |

| Magnesium Turnings | High Purity | (Typical) | |

| Tetrahydrofuran (THF), Anhydrous | Anhydrous, ≥99.9% | (Typical) | Freshly distilled from sodium/benzophenone or obtained from a sealed bottle under inert gas. |

| Iodine | Crystal, Reagent | (Typical) | Used as an activator. |

| 1,2-Dibromoethane (optional) | Reagent | (Typical) | Alternative activator. |

| Nitrogen or Argon Gas | High Purity | (Typical) | For maintaining an inert atmosphere. |

| Saturated Ammonium Chloride Sol. | Aqueous | (Typical) | For quenching the reaction. |

| Diethyl Ether, Anhydrous | Anhydrous | (Typical) | For extraction. |

| Anhydrous Magnesium Sulfate | Reagent | (Typical) | For drying the organic phase. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas (N₂ or Ar) supply with a bubbler

-

Syringes and needles

-

Schlenk line (recommended)

Step-by-Step Procedure

1. Preparation of Glassware and Inert Atmosphere:

-

Thoroughly dry all glassware in an oven at 120 °C overnight and assemble it hot under a stream of dry nitrogen or argon.[1]

-

Maintain a positive pressure of inert gas throughout the experiment.

2. Magnesium Activation:

-

Place magnesium turnings (1.2 equivalents) into the three-necked flask.

-

Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.[1]

-

Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

-

Add enough anhydrous THF to the flask to cover the activated magnesium turnings.

-

Prepare a solution of 2-bromo-1-butene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion (approximately 5-10%) of the 2-bromo-1-butene solution to the stirred magnesium suspension.[1][13]

-

The reaction mixture should become cloudy, and a gentle reflux may begin, indicating initiation.[1] If the reaction does not start, gentle warming with a water bath may be necessary. If warming is ineffective, a few drops of 1,2-dibromoethane can be added as an initiator.[13]

-

Once the reaction has initiated, add the remaining 2-bromo-1-butene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. A slow addition rate is crucial to minimize the Wurtz coupling side reaction.[3][12][14]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.[1] The resulting grayish solution is the (1-buten-2-yl)magnesium bromide.

4. Quantification of the Grignard Reagent (Titration):

-

Before use, it is highly recommended to determine the concentration of the prepared Grignard reagent. A common method is titration against a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator.[1]

Troubleshooting and Optimization

The formation of Grignard reagents can sometimes be capricious. The following guide provides solutions to common problems.

Caption: Troubleshooting Workflow for Grignard Formation.

-

Failure to Initiate: This is the most common issue. Ensure all glassware and solvents are scrupulously dry.[3][6] If the reaction still does not start after adding the initial aliquot of 2-bromo-1-butene and gentle warming, the magnesium may require more vigorous activation. Adding a few drops of 1,2-dibromoethane is a reliable method to initiate the reaction.[8][13] Sonication can also be employed to clean the magnesium surface.[13]

-

Low Yield: Low yields are often due to two main factors: quenching by moisture or the Wurtz coupling side reaction.[13] To minimize Wurtz coupling, ensure a slow, controlled addition of the 2-bromo-1-butene solution to maintain a low concentration of the halide in the reaction flask.[9][14] Performing the reaction at a lower temperature (e.g., initiating at room temperature and then cooling to 0 °C for the addition) can also suppress this side reaction.

-

Isomerization: While less common for vinylic Grignards compared to some alkyl Grignards, the potential for isomerization should be considered.[15][16] Characterization of the final product after reaction with an electrophile (e.g., by NMR) will confirm the structure of the Grignard reagent.

Safety Considerations

-

Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[17] Always use in a well-ventilated fume hood and away from ignition sources. Test for peroxides before use if the solvent has been opened for an extended period.

-

Exothermic Reaction: The formation of Grignard reagents is highly exothermic.[2][3] The reaction must be carefully monitored, and cooling baths should be readily available to control the reaction rate.

-

Reactive Reagents: Grignard reagents react violently with water and other protic sources.[4][7] Quenching should be performed slowly and with cooling.

-

2-Bromo-1-butene: This is a flammable and potentially toxic chemical. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The protocol described in this application note provides a robust framework for the successful synthesis of (1-buten-2-yl)magnesium bromide from 2-bromo-1-butene. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the rate of addition of the halide, researchers can reliably generate this valuable vinylic Grignard reagent for use in a wide range of synthetic applications. Understanding the underlying mechanism and potential pitfalls is key to achieving high yields and purity.

References

-

Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Seyferth, D. The Grignard Reagents. Organometallics, ACS Publications. [Link]

-

Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 1990, 23 (9), 286–293. [Link]

-

Garst, J. F., & Deutch, J. (1983). Radical Isomerization during Grignard Reagent Formation. A Quantitative Treatment. Journal of the American Chemical Society, 105(13), 4376-4384. [Link]

-

University of Wisconsin-Madison. Grignard Reaction. [Link]

-

Jackson, G. S., et al. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ACS Omega, 2023, 8(2), 2256-2263. [Link]

-

Homework.Study.com. A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. What are the... [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

University of California, Irvine. 25. The Grignard Reaction. [Link]

-

Deitmann, E., et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Organic Syntheses. Allylmagnesium bromide. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Garst, J. F., & Deutch, J. M. (1983). Radical isomerization during Grignard reagent formation. A quantitative treatment. Journal of the American Chemical Society, 105(13), 4376–4384. [Link]

-

Liu, Y., et al. Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega, 2022, 7(50), 47047-47053. [Link]

-

Wikipedia. Wurtz reaction. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]

-

Organic Syntheses. DI-n-BUTYLDIVINYLTIN. [Link]

-

PubChem. (1-Buten-2-yl)magnesium bromide. [Link]

- Google Patents. WO2008023658A1 - Process for isomerization of alkyl grignard reagents and process for production of organic compounds.

-

Reddit. Synthesis reaction using grignard. [Link]

-

Organic Syntheses. 1-p-TOLYLCYCLOPROPANOL. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]

- 11. web.alfredstate.edu [web.alfredstate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. web.mit.edu [web.mit.edu]

- 16. WO2008023658A1 - Process for isomerization of alkyl grignard reagents and process for production of organic compounds - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

"1-Butene, 2-bromo-" Suzuki-Miyaura cross-coupling reaction conditions

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-butene: Principles, Protocols, and Optimization

Introduction: Synthesizing Substituted Alkenes with Precision